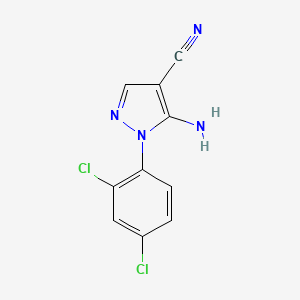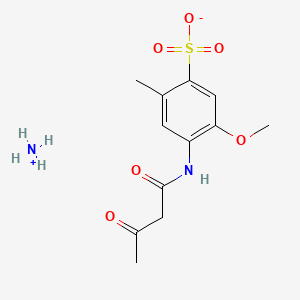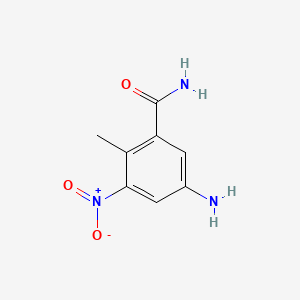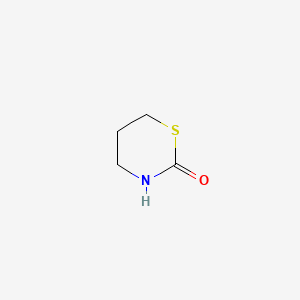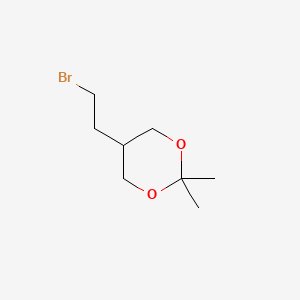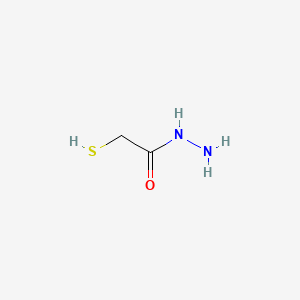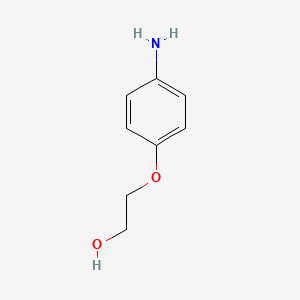
2-(4-Aminophenoxy)ethanol
概要
説明
Synthesis Analysis
The synthesis of 2-(4-Aminophenoxy)ethanol and related compounds involves multiple steps. Zhang Wei-xing (2013) explored a new synthesis process using β-phenylethanol as a raw material, achieving a total yield of 66.4% and high purity (Zhang, 2013). Additionally, Carolyn B. Ibberson et al. (2023) developed a catalyst-free synthesis in an aqueous ethanol medium, highlighting the versatility of ethanol in facilitating such reactions (Ibberson et al., 2023).
Molecular Structure Analysis
The molecular structure of 2-(4-Aminophenoxy)ethanol and its derivatives has been elucidated using various techniques like X-ray diffraction. For instance, I. M. Vezzosi et al. (1989) analyzed the structure of a related compound, revealing a polymeric structure with specific bonding geometries (Vezzosi et al., 1989).
Chemical Reactions and Properties
2-(4-Aminophenoxy)ethanol undergoes various chemical reactions, forming complexes and interacting with different substances. For example, its interaction with copper ions has been studied, showing the formation of complex structures (Vezzosi et al., 1989).
Physical Properties Analysis
The physical properties of 2-(4-Aminophenoxy)ethanol, such as solubility and molecular interactions, are crucial for its applications. M. Reis et al. (2006) investigated its extraction from aqueous solutions, providing insights into its solubility and interaction with solvents (Reis et al., 2006).
Chemical Properties Analysis
Understanding the chemical behavior of 2-(4-Aminophenoxy)ethanol is essential for its effective use. Research into its reactions with other compounds, such as its ability to form complexes, contributes to this understanding (Vezzosi et al., 1989).
科学的研究の応用
Extraction and Membrane Studies
- Extraction from Aqueous Solutions : 2-(4-hydroxyphenyl)ethanol, structurally related to 2-(4-aminophenoxy)ethanol, has been studied for its extraction from aqueous solutions using emulsion liquid membranes. This research highlights the effectiveness of certain additives in the membrane phase, contributing to enhanced solute permeation. This application is relevant in waste management and purification processes (Reis et al., 2006).
Synthesis and Chemical Reactions
Multicomponent Synthesis for Anticancer Evaluation : A study on the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives, which are structurally related to 2-(4-aminophenoxy)ethanol, has been reported. This synthesis process, involving sequential multicomponent reactions, demonstrates potential applications in developing anticancer agents (Patravale et al., 2014).
Synthesis of Norphenylephrine Derivatives for Isoquinoline Syntheses : The synthesis of 2-amino-(3-hydroxyphenyl) ethanol, a compound related to 2-(4-aminophenoxy)ethanol, has been explored for its application in the synthesis of various heterocyclic compounds, particularly isoquinolines. This underscores its significance in organic synthesis and pharmaceutical applications (Kametani et al., 1970).
New Synthesis Process : A new synthesis process specifically for 2-(4-aminophenyl) ethanol, a key intermediate in the production of cardiovascular drugs, has been studied. This process demonstrates the compound's importance in the pharmaceutical industry, particularly in cardiovascular medication (Zhang Wei-xing, 2013).
Biological and Environmental Applications
Differentiation of Receptors : Structural modification of compounds related to 2-(4-aminophenoxy)ethanol has been studied for its impact on sympathomimetic activity. This research provides insights into the differentiation of beta-receptors, which is crucial in developing targeted therapies (Lands et al., 1967).
Degradation of Aromatic Compounds by Bacteria : The degradation of 2-aminophenol (related to 2-(4-aminophenoxy)ethanol) into 2-aminomuconic acid semialdehyde by Pseudomonas pseudoalcaligenes JS45 has been studied. This provides valuable insights into bacterial pathways for the degradation of aromatic compounds, which can be applied in bioremediation and environmental protection (Lendenmann & Spain, 1996).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
特性
IUPAC Name |
2-(4-aminophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCAKTIYISIAIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31886-03-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(4-aminophenyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31886-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20214425 | |
| Record name | 2-(4-Aminophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenoxy)ethanol | |
CAS RN |
6421-88-1 | |
| Record name | 4-(2-Hydroxyethoxy)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6421-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Aminophenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006421881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Aminophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminophenoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

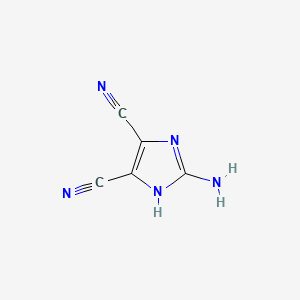
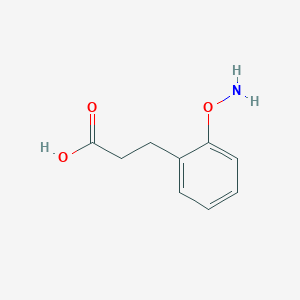

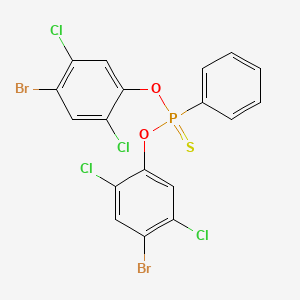
![2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-](/img/structure/B1265964.png)


